
Environmental fate of calcium arsenate residues
in soil

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Calcium arsenate

Cat. No.: B147906 Get Quote

An In-depth Technical Guide on the Environmental Fate of Calcium Arsenate Residues in Soil

Audience: Researchers, scientists, and drug development professionals.

Introduction
Calcium arsenate, Ca₃(AsO₄)₂, is an inorganic arsenical pesticide historically used to control

insect pests in orchards and on various crops.[1][2][3] Although its use has been largely

discontinued due to the high toxicity and environmental persistence of arsenic, legacy

contamination in agricultural soils remains a significant concern.[1][2] Understanding the

environmental fate of calcium arsenate—its transformation, mobility, and persistence in the

soil matrix—is critical for assessing the long-term risks to ecosystems and human health, and

for developing effective remediation strategies.

Arsenic's behavior in soil is complex, governed by a series of biogeochemical processes

including dissolution, precipitation, adsorption-desorption, and redox transformations.[4][5] The

toxicity and mobility of arsenic are highly dependent on its chemical form, or speciation.[4][6] In

soils, arsenic primarily exists in two oxidation states: arsenate (As(V)) and the more mobile and

toxic arsenite (As(III)).[4] Calcium arsenate residues act as a long-term source of these

species, with their release and transformation being controlled by soil properties such as pH,

redox potential (Eh), mineralogy (especially iron and aluminum oxides), and organic matter

content.[2][7] This guide provides a technical overview of the key processes governing the

environmental fate of calcium arsenate in soil, supported by quantitative data, detailed

experimental protocols, and process visualizations.
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Chemical Transformations and Speciation in Soil
The environmental fate of calcium arsenate begins with its dissolution, which releases

arsenate (As(V)) ions into the soil solution. The subsequent transformations are influenced by

the soil's physicochemical and microbial environment.

2.1 Dissolution and Precipitation Calcium arsenate is a sparingly soluble salt.[4][8] Its

dissolution is a primary mechanism for releasing arsenic into the soil porewater. However, the

dissolved arsenate can reprecipitate as other, more stable mineral phases, effectively

controlling its long-term solubility. In alkaline and calcareous soils, the availability of free

calcium ions can control arsenic mobility through the formation of various calcium arsenate
minerals, such as arsenate apatite (Ca₅(AsO₄)₃OH).[8][9] In acidic to neutral soils, arsenate is

more likely to precipitate with iron (Fe) and aluminum (Al), forming highly insoluble minerals like

scorodite (FeAsO₄·2H₂O).[8]

2.2 Adsorption and Desorption Dissolved arsenate (As(V)) strongly adsorbs to the surfaces of

iron and aluminum oxyhydroxides (e.g., goethite, ferrihydrite) and clay minerals.[4][7] This

process, known as inner-sphere complexation, is a major mechanism for arsenic immobilization

in many soil types.[4][10] The strength of this adsorption is pH-dependent, with maximum

adsorption typically occurring in the pH range of 5.0–6.5.[7] Conversely, changes in soil

conditions, such as an increase in pH or the presence of competing ions like phosphate, can

lead to the desorption of arsenic back into the soil solution.[7][10]

2.3 Redox Transformations Under oxidizing (aerobic) conditions, arsenic is predominantly

stable as arsenate (As(V)).[4] However, in reducing (anaerobic) environments, such as flooded

soils or saturated soil microsites, As(V) can be reduced to the more mobile and toxic arsenite

(As(III)).[11] This transformation is often microbially mediated and can significantly increase the

solubility and mobility of arsenic, as As(III) does not adsorb as strongly to mineral surfaces as

As(V).[11]

The diagram below illustrates the central pathways for calcium arsenate transformation in the

soil environment.
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Caption: Transformation pathways of calcium arsenate in the soil environment.

Quantitative Data on Arsenic Fate and Mobility
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The fractionation and leachability of arsenic from contaminated soils provide quantitative

insights into its environmental risk. The following tables summarize data from studies on

arsenic-bearing residues and historically contaminated agricultural soils.

Table 1: Arsenic Leaching and Fractionation from Calcium Arsenic Residue (CAR) under

Simulated Weathering

This table presents data from an accelerated aging experiment on industrial calcium arsenic

residue subjected to 28 dry-wet (DW) and freeze-thaw (FT) cycles.[5] This provides a model for

how environmental conditions can alter arsenic mobility and speciation over time.[5]

Parameter
Initial State (Raw
CAR)

After 28 Dry-Wet
(DW) Cycles

After 28 Freeze-
Thaw (FT) Cycles

pH 10.54 ~7.5 ~8.5

Leached As

Concentration (mg/L)
- 300.98 ~220

Arsenic Fractionation

(%)

      F1: Acid-

Extractable
6.35% 17.65% 8.92%

      F2: Reducible 47.81% 40.15% 45.33%

      F3: Oxidizable 2.11% 1.95% 2.05%

      F4: Residual 43.73% 40.25% 43.70%

Data synthesized from

a study on industrial

calcium arsenic

residue.[5] The "Acid-

Extractable" fraction

(F1) is considered the

most mobile and

bioavailable.
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Table 2: Arsenic Concentrations in Historically Contaminated Orchard Soils and Plant Uptake

While direct quantitative data on the long-term transformation of calcium arsenate pesticide is

limited, studies on soils historically treated with the related pesticide, lead arsenate, offer

valuable insights into arsenic behavior in an agricultural context.

Soil ID Soil pH
Total As
(mg/kg)

Water-Soluble
As (µg/L)

As in Lettuce
(mg/kg, dry
wt.)

Control 6.9 6.9 6.5 ~0.2

A1 6.7 35.8 27.5 ~1.0

A3 7.4 67.8 83.5 ~1.8

G6 7.4 211.0 745.0 ~4.5

Data adapted

from a study on

soils from a

former orchard

historically

contaminated

with lead

arsenate

pesticides.[12]

[13] Plant uptake

data

demonstrates the

bioavailability of

residual soil

arsenic.

Detailed Experimental Protocols
Standardized experimental methods are essential for studying the fate of calcium arsenate in

soil. Below are detailed protocols for key analytical procedures.
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4.1 Protocol for Soil Incubation Study

This protocol is designed to study the transformation of calcium arsenate in soil under

controlled laboratory conditions.

Soil Preparation:

Collect soil from the desired depth (e.g., 0-20 cm). Air-dry the soil at room temperature

and sieve it through a 2-mm mesh to remove large debris and ensure homogeneity.

Characterize the soil for baseline properties: pH, organic matter content, texture, and total

arsenic concentration.

If using uncontaminated soil, spike it with a known concentration of finely ground calcium
arsenate (e.g., 100 mg As/kg soil). Mix thoroughly to ensure even distribution.

Incubation Setup:

Place a known mass of the prepared soil (e.g., 200 g) into incubation vessels (e.g., 500

mL glass jars).

Adjust the soil moisture content to a specific level, typically 60-70% of the water-holding

capacity, using deionized water.

For anaerobic conditions, flood the soil with a layer of deionized water and purge the

headspace of the vessel with N₂ gas before sealing.[1] For aerobic conditions, leave the

vessels loosely covered to allow gas exchange.

Incubate the vessels in the dark at a constant temperature (e.g., 25°C).[1]

Sampling and Analysis:

At predetermined time points (e.g., 0, 7, 30, 60, 90 days), destructively sample triplicate

vessels for each treatment.

Subdivide the soil from each vessel for analysis.
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For Arsenic Speciation: Immediately perform a sequential chemical extraction (see

Protocol 4.2) on a fresh subsample to determine the distribution of arsenic among different

soil fractions.

For Porewater Analysis: Centrifuge a soil subsample to extract porewater. Filter the

supernatant through a 0.45 µm filter and analyze for dissolved As(III) and As(V) using

techniques like HPLC-ICP-MS.[14]

Measure soil pH and redox potential (Eh) at each time point.

4.2 Protocol for Sequential Chemical Extraction of Arsenic

Sequential extraction operationally defines the fractionation of arsenic in soil, providing

information on its potential mobility and bioavailability. This is a composite protocol based on

common methods.[7][14][15]

Start:
1 g Soil Sample

Analyze Supernatant 1

Add Reagent 1
Shake, Centrifuge

Step 1: Non-specifically Sorbed
Extract with (NH₄)₂SO₄ or MgCl₂

Analyze Supernatant 2

Use Residue
Add Reagent 2, Shake, Centrifuge

Step 2: Specifically Sorbed
Extract with (NH₄)H₂PO₄

Analyze Supernatant 3

Use Residue
Add Reagent 3, Shake, Centrifuge

Step 3: Amorphous Fe/Al Oxides Bound
Extract with Ammonium Oxalate (in dark)

Analyze Supernatant 4

Use Residue
Add Reagent 4, Shake, Centrifuge

Step 4: Crystalline Fe/Al Oxides Bound
Extract with Ascorbate-Citrate-Bicarbonate

Analyze Digestate 5

Use Residue
Microwave Digest

Step 5: Residual Fraction
Digest with Aqua Regia or HF/HClO₄

End of Procedure process

Click to download full resolution via product page

Caption: Generalized workflow for a sequential chemical extraction of soil arsenic.

Fraction 1 (Non-specifically sorbed / Water-soluble):

Reagent: 0.05 M (NH₄)₂SO₄ or 1 M MgCl₂.

Procedure: Shake 1 g of soil with 25 mL of reagent for 2 hours. Centrifuge and collect the

supernatant.

Fraction 2 (Specifically sorbed):
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Reagent: 0.5 M NH₄H₂PO₄.

Procedure: Wash the residue from Step 1 with deionized water. Then, add 25 mL of

reagent and shake for 16 hours. Centrifuge and collect the supernatant.

Fraction 3 (Amorphous and poorly-crystalline Fe/Al oxides):

Reagent: 0.2 M NH₄-oxalate buffer (pH 3.0).

Procedure: Wash the residue from Step 2. Add 25 mL of reagent and shake for 4 hours in

complete darkness. Centrifuge and collect the supernatant.

Fraction 4 (Crystalline Fe/Al oxides):

Reagent: Citrate-bicarbonate-ascorbate solution.

Procedure: Wash the residue from Step 3. Add 25 mL of reagent and heat at 80°C for 30

minutes. Centrifuge and collect the supernatant.

Fraction 5 (Residual):

Reagent: Aqua regia (HCl:HNO₃, 3:1) or a mixture of HF/HClO₄.

Procedure: Digest the final residue using an appropriate strong acid digestion method

(e.g., EPA Method 3050B).

Note: After each step, the residue should be washed with deionized water, and the washings

discarded before proceeding to the next extraction. All collected supernatants are analyzed for

arsenic concentration via ICP-MS or a similar technique.

4.3 Protocol for Soil Column Leaching Study

This protocol assesses the mobility and leaching potential of arsenic from soil under simulated

rainfall or groundwater flow.

Column Preparation:
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Use acrylic or glass columns (e.g., 15 cm long, 7.5 cm internal diameter). Place a porous

plate or glass wool at the bottom to retain soil.

Pack the prepared soil into the column to a desired bulk density, often in layers to ensure

uniform compaction.[9]

Saturate the soil column slowly from the bottom up with a background solution (e.g., 0.01

M CaCl₂) to displace air and establish hydraulic conductivity.

Leaching Procedure:

Initiate a constant downward or upward flow of a leaching solution (eluent) through the

column using a peristaltic pump. The eluent can be simulated rainwater (slightly acidic) or

a solution representing groundwater.

Maintain a constant hydraulic head to ensure a steady flow rate.

Collect the column effluent (leachate) in fractions corresponding to specific pore volumes

(the volume of water held in the soil pores).

Sampling and Analysis:

Collect leachate samples at regular intervals (e.g., every 0.5 pore volume).

Immediately measure pH and Eh of the collected fractions.

Filter the samples (0.45 µm) and preserve them by acidification for analysis of total

dissolved arsenic by ICP-MS.

The experiment can be run for a set number of pore volumes to generate a "breakthrough

curve," which shows the concentration of arsenic in the leachate over time.

Conclusion
The environmental fate of calcium arsenate in soil is a multifaceted process driven by the

interplay of dissolution, precipitation, adsorption-desorption, and redox reactions. While initially

applied as Ca₃(AsO₄)₂, the arsenic is slowly released and transformed into various species with

differing mobility and bioavailability. In many soils, arsenic becomes strongly associated with
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iron and aluminum oxides, which limits its mobility. However, changes in environmental

conditions, particularly a shift to a lower redox potential or an increase in pH, can remobilize

this sequestered arsenic.

The quantitative data and experimental protocols provided in this guide serve as a foundational

resource for researchers investigating arsenic contamination. The lack of extensive data

specifically on the long-term fate of calcium arsenate pesticide highlights a need for further

research, particularly in historically contaminated agricultural lands like old orchards. A

thorough understanding of these processes is paramount for the accurate assessment of

environmental risk and the design of effective, long-term remediation strategies for arsenic-

contaminated sites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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